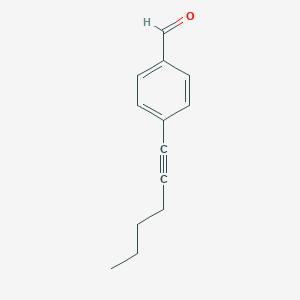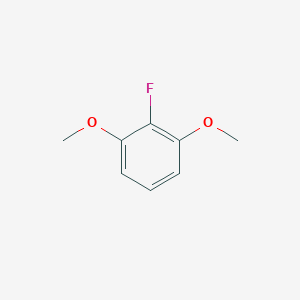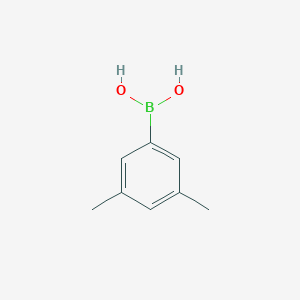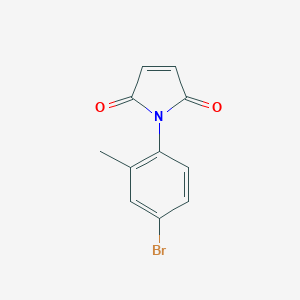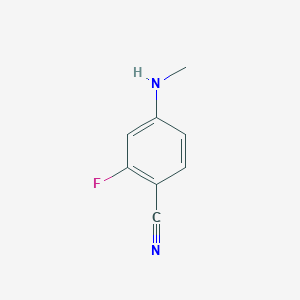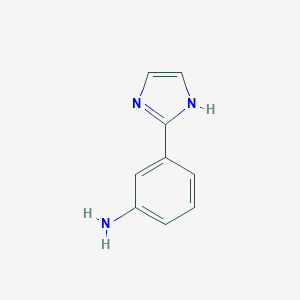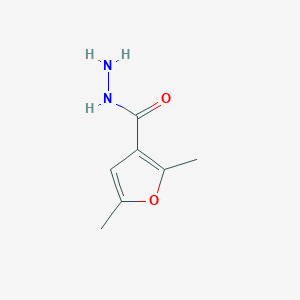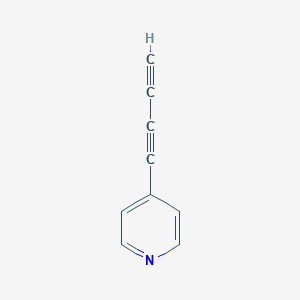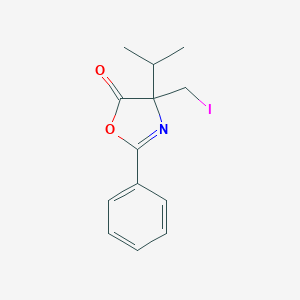
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one, also known as IMPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The exact mechanism of action of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and receptors in the body.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. It has also been shown to have a positive effect on the immune system and to exhibit antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other commonly used reagents.
Zukünftige Richtungen
1. Development of new 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one derivatives with enhanced biological activity.
2. Investigation of the potential use of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in the development of new materials.
3. Study of the mechanism of action of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one to better understand its biological effects.
4. Exploration of the potential use of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in the treatment of various diseases.
5. Investigation of the potential use of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in the development of new diagnostic tools.
Synthesemethoden
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one can be synthesized through a multi-step reaction involving the condensation of 2-phenylacetic acid and glycine, followed by chlorination and iodination. The final product is obtained through cyclization of the resulting intermediate.
Wissenschaftliche Forschungsanwendungen
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one has been studied for its potential use as a building block in the synthesis of various bioactive molecules such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been investigated for its potential use in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
182176-14-3 |
|---|---|
Produktname |
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one |
Molekularformel |
C13H14INO2 |
Molekulargewicht |
343.16 g/mol |
IUPAC-Name |
4-(iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H14INO2/c1-9(2)13(8-14)12(16)17-11(15-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
ZLFCOWIHEOFQGF-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)CI |
Kanonische SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)CI |
Synonyme |
5(4H)-Oxazolone, 4-(iodomethyl)-4-(1-methylethyl)-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



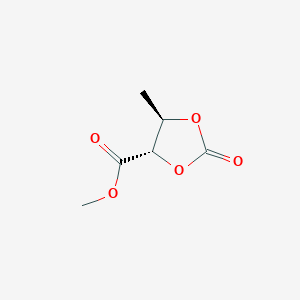
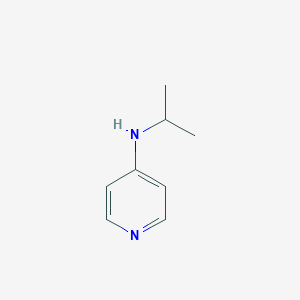
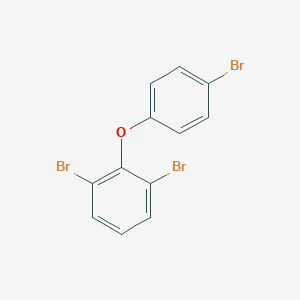
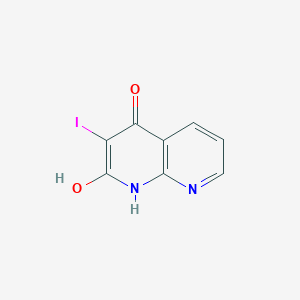
![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)

